molecular formula C21H25N3O3S B14967379 2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N,N-dipropylacetamide

2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N,N-dipropylacetamide

Cat. No.: B14967379
M. Wt: 399.5 g/mol
InChI Key: GKTJUPLSFRATIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({3-[(FURAN-2-YL)METHYL]-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL}SULFANYL)-N,N-DIPROPYLACETAMIDE is a complex organic compound that features a furan ring, a quinazolinone core, and a dipropylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-[(FURAN-2-YL)METHYL]-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL}SULFANYL)-N,N-DIPROPYLACETAMIDE typically involves multi-step organic reactions. One common approach starts with the preparation of the furan-2-ylmethyl intermediate, which is then reacted with a quinazolinone derivative under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-({3-[(FURAN-2-YL)METHYL]-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL}SULFANYL)-N,N-DIPROPYLACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective transformations .

Major Products

Scientific Research Applications

2-({3-[(FURAN-2-YL)METHYL]-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL}SULFANYL)-N,N-DIPROPYLACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({3-[(FURAN-2-YL)METHYL]-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL}SULFANYL)-N,N-DIPROPYLACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({3-[(FURAN-2-YL)METHYL]-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL}SULFANYL)-N,N-DIPROPYLACETAMIDE is unique due to its combination of a furan ring, a quinazolinone core, and a dipropylacetamide moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications and potential therapeutic benefits .

Properties

Molecular Formula

C21H25N3O3S

Molecular Weight

399.5 g/mol

IUPAC Name

2-[3-(furan-2-ylmethyl)-4-oxoquinazolin-2-yl]sulfanyl-N,N-dipropylacetamide

InChI

InChI=1S/C21H25N3O3S/c1-3-11-23(12-4-2)19(25)15-28-21-22-18-10-6-5-9-17(18)20(26)24(21)14-16-8-7-13-27-16/h5-10,13H,3-4,11-12,14-15H2,1-2H3

InChI Key

GKTJUPLSFRATIL-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C(=O)CSC1=NC2=CC=CC=C2C(=O)N1CC3=CC=CO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.